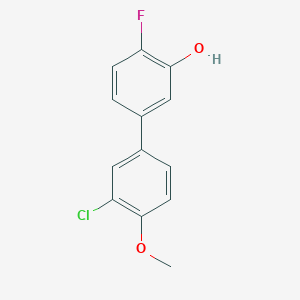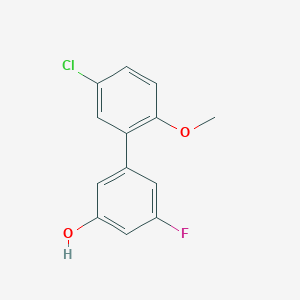
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% (2F4TFPP) is an organic compound that is used extensively in scientific research. It is a colorless to pale yellow crystalline solid with a melting point of 136-138°C. 2F4TFPP is a versatile compound that can be used in a variety of applications including synthesis, drug development, and laboratory experiments.
Applications De Recherche Scientifique
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is widely used in scientific research due to its versatility. It is used in the synthesis of a variety of compounds, such as drugs, dyes, and other organic compounds. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is used in the development of new drugs and in laboratory experiments. It has been used in the synthesis of novel drugs, such as the anticonvulsant drug gabapentin, and in the development of new dyes.
Mécanisme D'action
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of mechanisms of action. In the synthesis of drugs and dyes, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% acts as a nucleophile, attacking the electrophilic carbon of the desired compound. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% can act as an acid, protonating the desired compound. This protonation facilitates the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been used in the synthesis of drugs and dyes, and has been shown to have a variety of pharmacological effects. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as an ability to stimulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is a versatile compound that has a variety of advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. In addition, it is relatively stable and can be synthesized in a variety of ways. However, it is important to note that 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is a hazardous material and should be handled with care.
Orientations Futures
There are a variety of potential future directions for the use of 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95%. It could be used in the development of new drugs and dyes, as well as in the synthesis of other organic compounds. In addition, it could be used in the development of new laboratory experiments, such as in the study of biochemical and physiological effects. Finally, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new materials, such as catalysts and polymers.
Méthodes De Synthèse
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-fluoro-4-chlorophenol with 2-trifluoromethylphenyl bromide in the presence of a base such as potassium carbonate. This reaction produces the desired 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% in high yield. Other methods of synthesis include the reaction of 2-fluoro-4-chlorophenol with a variety of other trifluoromethylphenyl bromides and the reaction of 4-chlorophenol with 2-trifluoromethylphenyl bromide in the presence of a base.
Propriétés
IUPAC Name |
2-fluoro-4-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHXZDWFQRLZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684424 |
Source


|
| Record name | 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261548-05-3 |
Source


|
| Record name | 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














